molecular formula C4H4N4O B13505903 4-(Azidomethyl)-1,3-oxazole

4-(Azidomethyl)-1,3-oxazole

Cat. No.: B13505903
M. Wt: 124.10 g/mol
InChI Key: YNMHTZCFGJUAIG-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1,3-oxazole is an organic compound characterized by the presence of an azide group attached to a methyl group, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,3-oxazole typically involves the reaction of 4-(chloromethyl)-1,3-oxazole with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group .

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

4-(Azidomethyl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1,3-oxazole primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

  • 5-(Azidomethyl)-1,3-oxazole
  • 4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole
  • 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole

Comparison: 4-(Azidomethyl)-1,3-oxazole is unique due to its oxazole ring, which imparts distinct chemical properties compared to other azidomethyl compounds. For instance, 4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole contains a biphenyl and tetrazole moiety, making it more complex and potentially more reactive. In contrast, this compound is simpler and more versatile for various synthetic applications .

Biological Activity

4-(Azidomethyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities. The findings are supported by various studies, case reports, and synthesized data.

  • CAS Number : 2237273-18-4
  • Molecular Formula : C4H5N3O
  • Molecular Weight : 113.11 g/mol

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial activity. A study highlighted that derivatives of oxazole, including those with azide functionalities, demonstrated effective inhibition against various bacterial strains. Notably, this compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

CompoundMIC (µg/mL)Target Organisms
This compound1-2S. aureus, B. subtilis
Control (Vancomycin)1-2S. aureus

In a comparative study, the azide derivative exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics, suggesting enhanced potency against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

A case study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability:

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

The compound's ability to inhibit tumor growth was attributed to its interaction with DNA and interference with replication processes .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Research indicated that it could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

A study reported that treatment with the compound significantly reduced inflammation markers in animal models of arthritis:

Inflammatory MarkerControl LevelCompound Level
TNF-alphaHighLow
IL-6HighLow

These findings suggest that this compound may offer therapeutic benefits in inflammatory diseases .

The biological activity of this compound is thought to stem from its structural features that allow it to interact effectively with biological macromolecules:

  • Enzyme Inhibition : The azide group can form stable interactions with active sites of enzymes involved in critical metabolic pathways.
  • DNA Interaction : The oxazole ring can intercalate into DNA structures, disrupting replication and transcription processes.
  • Cytokine Modulation : The compound's influence on signaling pathways may lead to altered expression of inflammatory mediators.

Properties

Molecular Formula

C4H4N4O

Molecular Weight

124.10 g/mol

IUPAC Name

4-(azidomethyl)-1,3-oxazole

InChI

InChI=1S/C4H4N4O/c5-8-7-1-4-2-9-3-6-4/h2-3H,1H2

InChI Key

YNMHTZCFGJUAIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CN=[N+]=[N-]

Origin of Product

United States

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